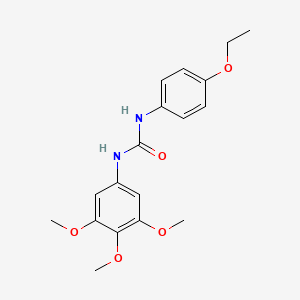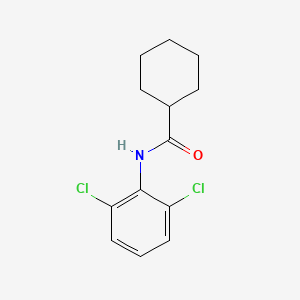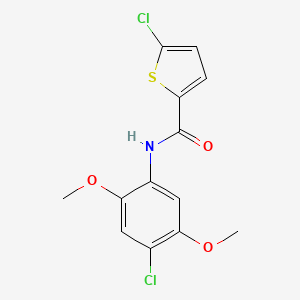
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, also known as ETU, is an organic compound that has been studied for its potential applications in scientific research. ETU is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is not fully understood, but it is thought to involve the inhibition of tubulin polymerization. This leads to the disruption of microtubule formation, which is essential for cell division and proliferation. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to induce apoptosis in cancer cells, which may contribute to its antiproliferative effects.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as antiproliferative effects on cancer cells. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have antifungal and antibacterial properties, making it a potential candidate for use in the treatment of infectious diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea in laboratory experiments is its well-established synthesis method and availability. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments. However, one limitation of using N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research involving N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea. One area of interest is the development of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea and its potential applications in the treatment of cancer and other diseases. Finally, there is a need for more research on the safety and toxicity of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea, particularly in the context of its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea involves the reaction of 4-ethoxyaniline with 3,4,5-trimethoxybenzoyl isocyanate. The resulting product is then purified through a series of recrystallization steps to obtain pure N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea. This synthesis method has been well-established in the literature and has been used to produce high-quality N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea for use in scientific research.
Scientific Research Applications
N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been studied for a variety of scientific research applications, particularly in the field of cancer research. It has been shown to have antiproliferative effects on a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(4-ethoxyphenyl)-N'-(3,4,5-trimethoxyphenyl)urea has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for use in the treatment of inflammatory diseases.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-5-25-14-8-6-12(7-9-14)19-18(21)20-13-10-15(22-2)17(24-4)16(11-13)23-3/h6-11H,5H2,1-4H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUHEEVCFKGYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5803110.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)



![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5803159.png)


![5-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5803195.png)
![methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)

